Ethyl 5-amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carboxylate
CAS No.: 15001-12-4
Cat. No.: VC20141241
Molecular Formula: C13H15N3O3
Molecular Weight: 261.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15001-12-4 |
|---|---|
| Molecular Formula | C13H15N3O3 |
| Molecular Weight | 261.28 g/mol |
| IUPAC Name | ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H15N3O3/c1-3-19-13(17)11-8-15-16(12(11)14)9-5-4-6-10(7-9)18-2/h4-8H,3,14H2,1-2H3 |
| Standard InChI Key | IVPHBHOKIBKHEE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)OC)N |
Introduction
Chemical Structure and Identifiers
The compound is characterized by the following structural and molecular parameters:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₃ |
| Molecular Weight | 261.28 g/mol |
| CAS Number | 15001-12-4 |
| SMILES | NC1=C(C(OCC)=O)C=NN1C2=CC=CC(OC)=C2 |
| IUPAC Name | Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate |
The pyrazole ring is substituted at position 1 with a 3-methoxyphenyl group and at position 5 with an amino group. The ethyl ester group occupies position 4 .
Synthesis and Reactivity
Reactivity
The compound’s amino and ester groups enable further functionalization:
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Amino Group: Participates in nucleophilic substitution or condensation reactions.
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Ester Group: Hydrolyzable to carboxylic acids for subsequent amidation or coupling reactions .
Physical and Spectral Properties
Key Properties
| Property | Value |
|---|---|
| Purity | 95% (commercially available) |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) |
| Stability | Stable under ambient conditions |
Applications in Medicinal and Organic Chemistry
Role as a Building Block
Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate serves as a precursor for synthesizing polysubstituted heterocycles, including:
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Pyrazolopyrimidines: Formed via cyclization with hydrazines or amidines .
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Oxadiazoles: Reacted with acid chlorides or hydrazides to generate bioactive scaffolds .
Comparative Analysis with Related Compounds
The 3-methoxyphenyl group in the target compound provides distinct electronic and steric properties compared to 4-methoxy or chloro analogs, influencing reactivity and biological interactions .
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